![molecular formula C23H19N3 B189240 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole CAS No. 37707-64-5](/img/structure/B189240.png)
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole, also known as LY294002, is a synthetic chemical compound that is commonly used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2), which is a key step in the PI3K signaling pathway. As a result, downstream signaling pathways are affected, leading to changes in cell growth, differentiation, and survival.
Biochemische Und Physiologische Effekte
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to affect glucose metabolism and insulin signaling in diabetes. In addition, 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole has been shown to affect neuronal survival and function in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole has several advantages for lab experiments. It is a potent and specific inhibitor of PI3K, which allows for precise control of the signaling pathway. It is also highly soluble in DMSO and ethanol, which allows for easy preparation of solutions for experiments. However, there are also limitations to using 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole. It can be toxic to cells at high concentrations, and it may have off-target effects on other enzymes and signaling pathways. Additionally, it may not be effective in all cell types or in all experimental conditions.
Zukünftige Richtungen
There are several future directions for research using 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole. One area of interest is in the study of cancer, where this compound has shown promise as a potential therapeutic agent. Researchers may also investigate the use of this compound in combination with other drugs to enhance its effectiveness. In addition, there is potential for the development of new compounds that are more potent and specific inhibitors of PI3K. Finally, researchers may investigate the use of 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole in the study of other signaling pathways and cellular processes.
Synthesemethoden
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method has been well-established in the scientific literature and involves the use of specialized equipment and techniques. The final product is a white crystalline powder that is highly soluble in DMSO and ethanol.
Wissenschaftliche Forschungsanwendungen
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole is commonly used in scientific research to inhibit the activity of PI3K, a key enzyme involved in cell signaling pathways. This compound has been shown to have a variety of effects on cell growth, differentiation, and survival. It has been used to study cancer, diabetes, neurodegenerative diseases, and other conditions. 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole has also been used in drug discovery and development, as well as in the study of basic cell biology.
Eigenschaften
CAS-Nummer |
37707-64-5 |
|---|---|
Produktname |
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole |
Molekularformel |
C23H19N3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole |
InChI |
InChI=1S/C23H19N3/c1-23(16-7-6-12-24-13-16,19-14-25-21-10-4-2-8-17(19)21)20-15-26-22-11-5-3-9-18(20)22/h2-15,25-26H,1H3 |
InChI-Schlüssel |
ARVAXQUUHFZJRI-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=CC=C1)(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Kanonische SMILES |
CC(C1=CN=CC=C1)(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Andere CAS-Nummern |
37707-64-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



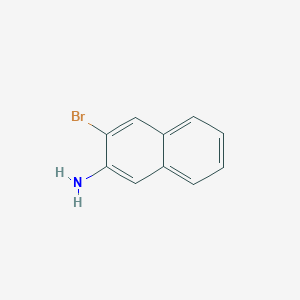
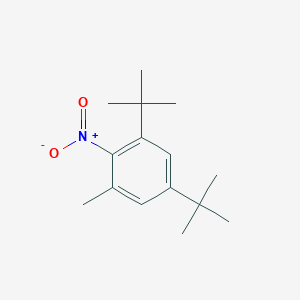
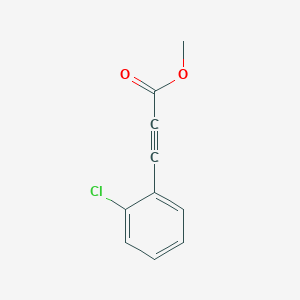
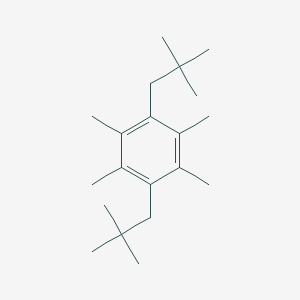
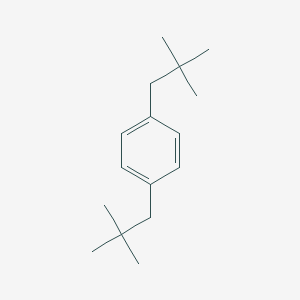
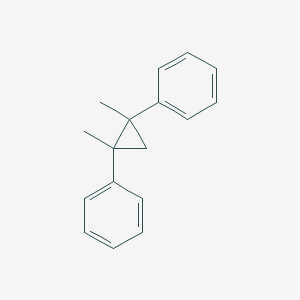
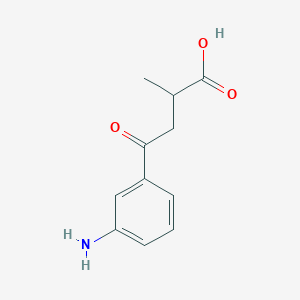
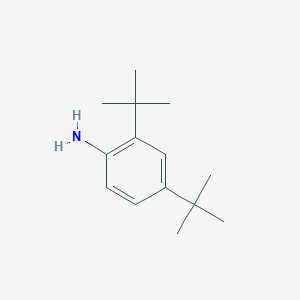
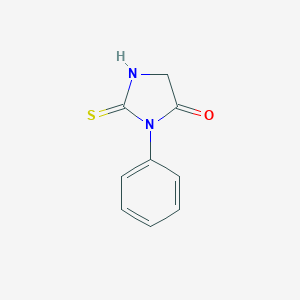
![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)
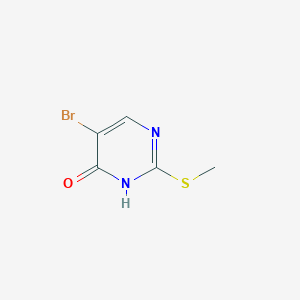
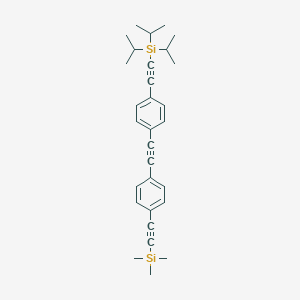
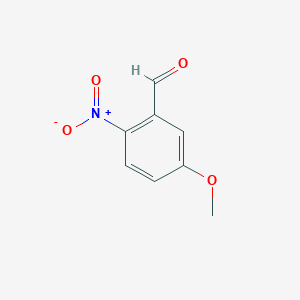
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)